Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is a chemical compound with the molecular formula C4H2NNa3O3S2 It is known for its unique structure, which includes an isothiazole ring substituted with oxido and sulfido groups, as well as a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate typically involves the reaction of 3-oxido-5-sulfidoisothiazole-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-oxido-5-sulfidoisothiazole-4-carboxylic acid+NaOH→Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfido group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the oxido group is reduced to form hydroxyl derivatives.
Substitution: The isothiazole ring can participate in substitution reactions, where the oxido or sulfido groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
Chemistry: Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. The isothiazole ring is known to exhibit biological activity, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound’s potential antimicrobial properties also make it of interest in medicinal chemistry. Researchers are investigating its use in the development of new drugs to combat bacterial infections.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate involves its interaction with biological targets, such as enzymes or cellular membranes. The compound’s isothiazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts essential biological processes in microorganisms, contributing to its antimicrobial effects.
Comparison with Similar Compounds
3-oxido-5-sulfidoisothiazole-4-carboxylic acid: The parent compound without the sodium salt.
Sodium 3-oxido-5-sulfidoisothiazole-4-sulfonate: A similar compound with a sulfonate group instead of a carboxylate group.
Sodium 3-oxido-5-sulfidoisothiazole-4-phosphate: A similar compound with a phosphate group instead of a carboxylate group.
Uniqueness: Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both oxido and sulfido groups, along with the carboxylate group, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76857-14-2 |
---|---|
Molecular Formula |
C4H3NNa3O3S2 |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h5-6H,(H,7,8);;; |
InChI Key |
IYZCGABMLOIJSU-UHFFFAOYSA-N |
SMILES |
C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(=C(NSC1=S)O)C(=O)O.[Na].[Na].[Na] |
Synonyms |
2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic Acid Sodium Salt (1:3) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.